molecular formula C8H5N3O4 B057701 7-Nitroquinazoline-2,4(1H,3H)-dione CAS No. 174565-63-0

7-Nitroquinazoline-2,4(1H,3H)-dione

Cat. No.: B057701
CAS No.: 174565-63-0
M. Wt: 207.14 g/mol
InChI Key: FDAQHIHYBBEDQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Nitroquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the quinazoline family This compound is characterized by a quinazoline core structure with nitro and dione functional groups at the 7th and 2nd, 4th positions, respectively

Preparation Methods

The synthesis of 7-Nitroquinazoline-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the nitration of quinazoline derivatives followed by oxidation and cyclization reactions. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid for nitration, and oxidizing agents such as potassium permanganate for oxidation steps. Industrial production methods may employ continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

7-Nitroquinazoline-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, leading to the formation of various substituted derivatives.

    Cyclization: Under specific conditions, the compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include sulfuric acid, nitric acid, potassium permanganate, hydrogen gas, sodium borohydride, and various nucleophiles. Major products formed from these reactions include nitroso derivatives, amino derivatives, and substituted quinazolines.

Scientific Research Applications

7-Nitroquinazoline-2,4(1H,3H)-dione has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable and reactive nature.

Mechanism of Action

The mechanism by which 7-Nitroquinazoline-2,4(1H,3H)-dione exerts its effects is primarily through its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or modulate signaling pathways. The compound may also inhibit specific enzymes or receptors, thereby affecting various biochemical processes.

Comparison with Similar Compounds

7-Nitroquinazoline-2,4(1H,3H)-dione can be compared with other quinazoline derivatives such as:

    Quinazoline-2,4(1H,3H)-dione: Lacks the nitro group, resulting in different reactivity and biological activity.

    6-Nitroquinazoline-2,4(1H,3H)-dione: The nitro group is positioned differently, which can affect its chemical properties and applications.

    7-Aminoquinazoline-2,4(1H,3H)-dione:

Properties

IUPAC Name

7-nitro-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4/c12-7-5-2-1-4(11(14)15)3-6(5)9-8(13)10-7/h1-3H,(H2,9,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAQHIHYBBEDQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70392121
Record name 7-NITROQUINAZOLINE-2,4(1H,3H)-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174565-63-0
Record name 7-Nitro-2,4(1H,3H)-quinazolinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174565-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-NITROQUINAZOLINE-2,4(1H,3H)-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5 g (0.027 mol) of 2-amino-4-nitrobenzoic acid and 16.5 g (0.27 mol) of urea was heated to 160° C. for 2 hrs. and at 180° C. for a further 2 hrs. The resulting brown mass was triturated with 200 ml of methanol, filtered off and dried in a vacuum. 4.8 g (80%) of 7-nitro-1,2,3,4-tetrahydro-quinazoline-2,4-dione were obtained as a white solid;
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
16.5 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Nitroquinazoline-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
7-Nitroquinazoline-2,4(1H,3H)-dione
Reactant of Route 3
Reactant of Route 3
7-Nitroquinazoline-2,4(1H,3H)-dione
Reactant of Route 4
Reactant of Route 4
7-Nitroquinazoline-2,4(1H,3H)-dione
Reactant of Route 5
7-Nitroquinazoline-2,4(1H,3H)-dione
Reactant of Route 6
7-Nitroquinazoline-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.